Introduction: A Multifunctional Scaffold for Advanced Synthesis
Introduction: A Multifunctional Scaffold for Advanced Synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl (3-bromo-5-nitrophenyl)carbamate
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Benzyl (3-bromo-5-nitrophenyl)carbamate is a prime example of such a scaffold, engineered with a convergence of functional groups that offer a rich platform for chemical diversification. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications, tailored for researchers, scientists, and professionals in drug development.
The molecule's architecture is distinguished by four key components:
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A stable carbamate linkage , a well-recognized isostere for the peptide bond, known for its favorable chemical and proteolytic stability in drug design.[1][2]
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A benzyl ester moiety, which serves as a common and readily cleavable protecting group, offering a pathway to the free amine under specific, mild conditions.
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A bromo substituent on the aromatic ring, acting as a versatile synthetic handle for a multitude of cross-coupling reactions, which are fundamental to constructing complex molecular frameworks.[3]
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A nitro group , a powerful electron-withdrawing group that not only modulates the electronic properties of the aromatic ring but also serves as a precursor to the synthetically crucial amino group upon reduction.[4][5]
This unique combination makes Benzyl (3-bromo-5-nitrophenyl)carbamate not merely a static molecule, but a dynamic intermediate poised for strategic elaboration in multi-step synthetic campaigns.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of Benzyl (3-bromo-5-nitrophenyl)carbamate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl N-(3-bromo-5-nitrophenyl)carbamate | N/A |
| CAS Number | 1020252-75-8 | [6] |
| Molecular Formula | C₁₄H₁₁BrN₂O₄ | [7] |
| Molecular Weight | 351.15 g/mol | [7] |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF); sparingly soluble in nonpolar solvents and insoluble in water. | N/A |
Molecular Structure
The structural arrangement of the functional groups is critical to the molecule's overall reactivity.
Caption: Structure of Benzyl (3-bromo-5-nitrophenyl)carbamate.
Spectroscopic Profile: A Roadmap for Characterization
Verification of the compound's identity and purity relies on a combination of spectroscopic methods. The expected spectral data provide a unique fingerprint for Benzyl (3-bromo-5-nitrophenyl)carbamate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is anticipated to show distinct signals corresponding to each unique proton environment. Key signals would include a singlet for the benzylic protons (~5.2 ppm), multiplets for the protons of the benzyl group's aromatic ring (~7.3-7.4 ppm), distinct signals for the three protons on the bromo-nitro-substituted ring, and a broad singlet for the N-H proton of the carbamate.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal a signal for the carbamate carbonyl carbon (~153-155 ppm), signals for the aromatic carbons, and a signal for the benzylic carbon (~67 ppm). The carbons attached to the bromine and nitro groups would show characteristic shifts.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
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N-H Stretching: A moderate band around 3300-3400 cm⁻¹[8].
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C=O Stretching (Carbamate): A strong, sharp band around 1700-1730 cm⁻¹[8].
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NO₂ Asymmetric & Symmetric Stretching: Two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
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C-Br Stretching: A band in the fingerprint region, typically 500-600 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight. The presence of bromine (with its two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak, providing definitive evidence of bromine incorporation.
Synthesis and Chemical Reactivity
The synthetic utility of Benzyl (3-bromo-5-nitrophenyl)carbamate is rooted in the distinct and predictable reactivity of its constituent parts.
Proposed Synthesis Workflow
A logical and efficient synthesis involves the reaction of 3-bromo-5-nitroaniline with benzyl chloroformate in the presence of a non-nucleophilic base. This standard method for carbamate formation is reliable and high-yielding.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
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Dissolution: Dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent, such as Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
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Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure Benzyl (3-bromo-5-nitrophenyl)carbamate.
A Dissection of Chemical Reactivity
The true value of this molecule lies in its capacity for selective chemical transformations.
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The Carbamate Linkage: Carbamates are significantly more stable towards hydrolysis than esters.[1] The benzyl carbamate, specifically, is a cornerstone of amine protection strategy in peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly removes the benzyl group to liberate the free amine and release toluene and carbon dioxide, avoiding harsh acidic or basic conditions.
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The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring to electrophilic substitution. However, its most valuable transformation is its reduction to an aniline (-NH₂).[4] This is a pivotal step in many synthetic pathways, as the resulting amino group can be diazotized, acylated, or used in further coupling reactions.
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Common Reduction Methods:
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Catalytic hydrogenation (H₂, Pd/C, PtO₂)
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Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
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Sodium dithionite (Na₂S₂O₄)
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-
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The Bromo Group (-Br): The carbon-bromine bond is a key locus for forming new bonds.[3] Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
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Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Heck Reaction: Reaction with alkenes to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
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This trifecta of reactivity allows for a modular and strategic approach to synthesis, where each functional group can be addressed in a planned sequence.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Development
Benzyl (3-bromo-5-nitrophenyl)carbamate is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for the synthesis of APIs and chemical probes. Its utility stems from the principles of combinatorial chemistry and rational drug design.
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Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and nitro groups makes this compound an ideal starting point for creating focused libraries of molecules. For instance, one could first perform a Suzuki coupling at the bromine position and then reduce the nitro group for further derivatization, or vice-versa, rapidly generating a diverse set of analogues for biological screening.
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Prodrug Development: The carbamate linkage is a common feature in prodrug design.[1][9] While the benzyl group is typically used as a simple protecting group, the core carbamate structure could be modified with other esters to tune its cleavage properties, allowing for targeted release of an active amine-containing drug at a specific physiological site.[10]
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Intermediate for Complex APIs: Many modern drugs contain substituted aniline cores. The reduction of the nitro group on this scaffold provides a direct route to a 3-bromo-5-amino-phenyl intermediate, which is a valuable precursor for APIs in oncology, infectious diseases, and CNS disorders.[4][11]
Safety and Handling
As with any laboratory chemical, proper handling of Benzyl (3-bromo-5-nitrophenyl)carbamate is essential.
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Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
Benzyl (3-bromo-5-nitrophenyl)carbamate is a strategically designed chemical intermediate that offers exceptional synthetic flexibility. The interplay between the stable, yet cleavable, benzyl carbamate protecting group and the reactive handles of the bromo and nitro substituents provides a powerful platform for the efficient construction of complex molecules. For researchers in organic synthesis and drug development, this compound represents a valuable building block, enabling rapid diversification and access to novel chemical matter with significant therapeutic potential.
References
- The Power of Brominated Aromatics in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
- The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents – recent reports. Drugs of the Future, 29(4), 343-357.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. University of Southern California.
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Tomić, S., Guberović, I., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 297–313. Available from: [Link]
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Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of The Future. Retrieved January 5, 2026, from
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Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Alvarez-Bercedo, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3606. Available from: [Link]
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(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester. (2024). Smolecule. Retrieved January 5, 2026, from
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Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(24), 10935–10957. Available from: [Link]
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Benzyl 3-bromo-5-nitrophenylcarbamate. (n.d.). BOJNSCI. Retrieved January 5, 2026, from [Link]
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SUPPORTING INFORMATION. (2020). The Royal Society of Chemistry. Retrieved January 5, 2026, from
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